2-Nitro-4-(4-T-butylphenyl)phenol
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Overview
Description
2-Nitro-4-(4-T-butylphenyl)phenol is an organic compound characterized by the presence of a nitro group and a tert-butylphenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(4-T-butylphenyl)phenol typically involves a multi-step process. One common method is the nitration of 4-(4-T-butylphenyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(4-T-butylphenyl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 2-Amino-4-(4-T-butylphenyl)phenol
Substitution: Ethers or esters of this compound
Oxidation: Quinone derivatives
Scientific Research Applications
2-Nitro-4-(4-T-butylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(4-T-butylphenyl)phenol depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-Nitro-4-(4-T-butylphenyl)phenol can be compared with other nitrophenol derivatives, such as:
2-Nitrophenol: Lacks the tert-butylphenyl group, resulting in different chemical and physical properties.
4-Nitrophenol: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
2,4-Dinitrophenol:
The presence of the tert-butylphenyl group in this compound imparts unique steric and electronic effects, distinguishing it from other nitrophenol compounds and influencing its reactivity and applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)17(19)20/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFNZVYBYEHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610319 |
Source
|
Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187461-67-2 |
Source
|
Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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